Vercirnon

Übersicht

Beschreibung

Vercirnon is a novel, orally active anti-inflammatory agent that targets a chemokine receptor protein implicated in both Crohn’s disease and ulcerative colitis, the two principal forms of Inflammatory Bowel Disease (IBD). It is under investigation in clinical trial NCT01611805 .

Molecular Structure Analysis

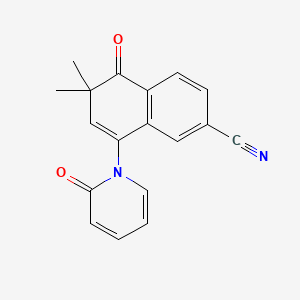

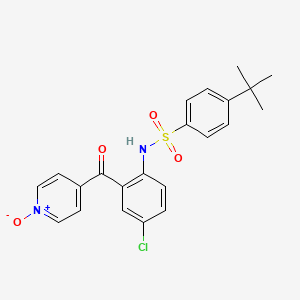

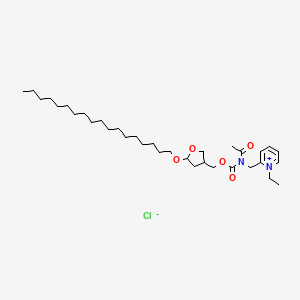

The molecular formula of this compound is C22H21ClN2O4S. The average molecular weight is 444.93 g/mol . The structure of the CCR9 receptor in complex with this compound has been reported at a resolution of 2.8 Å .

Physical And Chemical Properties Analysis

This compound has a chemical formula of C22H21ClN2O4S and a molecular weight of 444.93 g/mol .

Wissenschaftliche Forschungsanwendungen

Behandlung der Crohn-Krankheit

Vercirnon wurde auf sein Potenzial zur Behandlung der Crohn-Krankheit, einer Form der entzündlichen Darmerkrankung, untersucht . Es wurde in einer Phase-III-Studie, der SHIELD-1-Studie, an erwachsenen Patienten mit mittelschwerer bis schwerer aktiver Crohn-Krankheit getestet . Die Studie erreichte jedoch nicht den primären Endpunkt der Verbesserung des klinischen Ansprechens und den wichtigsten sekundären Endpunkt der klinischen Remission .

Behandlung der Colitis ulcerosa

This compound zielt auf ein Chemokinrezeptorprotein ab, das sowohl an der Crohn-Krankheit als auch an der Colitis ulcerosa beteiligt ist . Colitis ulcerosa ist eine weitere Hauptform der entzündlichen Darmerkrankung .

CCR9-Antagonist

This compound ist ein experimenteller, nicht-biologischer, oral verabreichter CCR9-Antagonist . Der CCR9-Rezeptor ist an der Migration von Leukozyten in den Darm beteiligt, die eine Rolle bei der Entzündung spielt, die bei Crohn-Krankheit und Colitis ulcerosa beobachtet wird .

Klinische Studien

This compound war an mehreren klinischen Studien beteiligt. Das klinische Entwicklungsprogramm der Phase III für this compound umfasst vier Studien (SHIELD-1, SHIELD-2, SHIELD-3 und SHIELD-4), die die Wirksamkeit und Sicherheit von this compound untersuchen sollen .

Wechselwirkungen mit anderen Arzneimitteln

Forschungen haben gezeigt, dass this compound keinen klinisch signifikanten Einfluss auf die CYP3A4-, CYP2C8-, CYP2C19-Enzymaktivität oder die BCRP- oder OATP1B1-Transporteraktivität hatte, wenn es zusammen mit den Testsubstraten Midazolam, Pioglitazon, Omeprazol und Rosuvastatin verabreicht wurde . Dies deutet darauf hin, dass this compound möglicherweise ein geringes Potenzial für Arzneimittelwechselwirkungen hat.

Sicherheit und unerwünschte Ereignisse

In der SHIELD-1-Studie waren die Raten schwerwiegender unerwünschter Ereignisse und des Abbruchs aufgrund unerwünschter Ereignisse in den Behandlungsgruppen ähnlich, aber es gab einen Trend zu dosisabhängigen Erhöhungen der Gesamtzahl unerwünschter Ereignisse . Dies zeigt die Notwendigkeit weiterer Untersuchungen des Sicherheitsprofils von this compound .

Wirkmechanismus

Target of Action

Vercirnon is a novel, orally active anti-inflammatory agent that primarily targets the C-C chemokine receptor type 9 (CCR9) . CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract . The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn’s disease or ulcerative colitis .

Mode of Action

This compound, as a small molecule, is designed to control the inappropriate immune system response underlying inflammatory bowel disease (IBD) by blocking the activity of the CCR9 chemokine receptor . It binds to the intracellular side of the receptor, exerting allosteric antagonism and preventing G-protein coupling . This interaction with its target results in the control of T cell migration to the digestive tract, thereby reducing inflammation .

Biochemical Pathways

It is known that this compound inhibits the activity of the ccr9 chemokine receptor, which plays a key role in the migration of t cells to the digestive tract . By blocking this receptor, this compound disrupts the signaling pathways that lead to T cell migration and subsequent inflammation in the digestive tract.

Pharmacokinetics

It is known that this compound is extensively metabolized by multiple oxidative and reductive pathways, including cytochrome p450 (cyp) enzymes such as cyp3a4, cyp2c19, and cyp2b6 . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability require further investigation.

Result of Action

The primary result of this compound’s action is the reduction of inflammation in the digestive tract, which is achieved by controlling the inappropriate immune system response underlying IBD . By blocking the activity of the CCR9 chemokine receptor, this compound prevents the migration of T cells to the digestive tract, thereby reducing the persistent inflammation that may result in Crohn’s disease or ulcerative colitis .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of food can affect the absorption of this compound, with one study showing that the maximum plasma concentration and area under the curve parameters of this compound in the fasted state increased in a less than dose-proportional manner and were on average 20% higher in fed subjects compared with fasted subjects . Furthermore, the presence of other medications can also influence the action of this compound, as it is metabolized by multiple CYP enzymes .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWROCIMSDXGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220135 | |

| Record name | Vercirnon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Vercirnon, a small molecule, orally-available drug, is intended to control the inappropriate immune system response underlying IBD by blocking the activity of the CCR9 chemokine receptor. In adults, CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract. The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn's disease or ulcerative colitis - the two principal forms of IBD. | |

| Record name | Vercirnon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

698394-73-9 | |

| Record name | Vercirnon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vercirnon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERCIRNON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWI54OUA12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)

![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)

![ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate](/img/structure/B1683735.png)

![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)